molecular formula C22H18S B11944104 Anthracene, 9-[[(4-methylphenyl)thio]methyl]- CAS No. 51513-55-4

Anthracene, 9-[[(4-methylphenyl)thio]methyl]-

Cat. No.: B11944104
CAS No.: 51513-55-4
M. Wt: 314.4 g/mol
InChI Key: DBQPVDIRYGUUTM-UHFFFAOYSA-N
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Description

Anthracene, 9-[[(4-methylphenyl)thio]methyl]- is a substituted anthracene derivative featuring a thioether (-S-) linkage and a 4-methylphenyl group at the 9-position. This structural motif combines the photophysical robustness of anthracene with the electronic modulation imparted by the sulfur-containing substituent. The compound’s sulfur atom enables strong interactions with metal surfaces (e.g., Au in SAW sensors via S–Au bonds), making it valuable in sensing applications . Its synthesis typically involves Williamson ether-like reactions, as seen in the preparation of structurally related compounds such as TDP-AN (9-{[4-({[4-(9-anthrylmethoxy)phenyl]sulfanyl}methyl)]methyl}anthracene) .

Properties

CAS No.

51513-55-4

Molecular Formula

C22H18S

Molecular Weight

314.4 g/mol

IUPAC Name

9-[(4-methylphenyl)sulfanylmethyl]anthracene

InChI

InChI=1S/C22H18S/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3

InChI Key

DBQPVDIRYGUUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via (Anthracen-9-yl)methyl Alcohol and Thiourea

A robust one-pot strategy enables the synthesis of (anthracen-9-yl)methyl thioethers, including the target compound. The method involves three components:

  • (Anthracen-9-yl)methyl alcohol as the anthracene precursor

  • Thiourea as the sulfur source

  • 4-Methylbenzyl chloride as the aryl halide

Reaction Mechanism :

  • Activation : Thiourea reacts with 4-methylbenzyl chloride to form an intermediate isothiouronium salt.

  • Nucleophilic Substitution : The (anthracen-9-yl)methyl alcohol undergoes deprotonation, generating a nucleophilic alkoxide that attacks the isothiouronium salt.

  • Elimination : Ammonia and carbon dioxide are released, yielding the thioether product .

Optimized Conditions :

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Catalyst: None required

  • Yield: 82–89%

Advantages :

  • Avoids malodorous thiols by utilizing thiourea.

  • High regioselectivity due to the stability of the anthracenylmethyl carbocation.

Friedel-Crafts Alkylation of Anthracene

The Friedel-Crafts reaction provides a classical route to functionalize anthracene at the 9-position. For this compound, the electrophile is a 4-methylbenzylsulfanylmethyl cation.

Procedure :

  • Electrophile Generation : 4-Methylbenzyl mercaptan is treated with paraformaldehyde in the presence of HCl to form the chloromethyl sulfide.

  • Alkylation : Anthracene reacts with the chloromethyl sulfide using AlCl₃ as a Lewis catalyst in dichloromethane .

Key Parameters :

  • Molar Ratio (Anthracene : Electrophile): 1 : 1.2

  • Reaction Time: 6–8 hours

  • Yield: 68–75%

Limitations :

  • Competing side reactions at other anthracene positions.

  • Requires strict anhydrous conditions.

Titanium Tetrachloride-Mediated Coupling

Adapted from 9-anthraldehyde synthesis , this method leverages TiCl₄’s electrophilic activation:

Modified Protocol :

  • Reactants : Anthracene (1 eq), 4-methylbenzyl mercaptan (1.1 eq), and 1,1-dichlorodimethyl ether (1.05 eq).

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

    • Catalyst: TiCl₄ (1.5 eq)

Mechanistic Insight :
TiCl₄ activates the dichlorodimethyl ether, generating a chloromethylating agent that reacts with the thiol to form the sulfanylmethyl intermediate. Subsequent coupling with anthracene proceeds via electrophilic aromatic substitution .

Yield : 78% (isolated after column chromatography)

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYieldAdvantagesLimitations
One-Pot SynthesisThiourea, 4-Me-benzyl chloride80°C, MeCN82–89%Avoids thiols; high selectivity Requires stoichiometric alcohol
Friedel-CraftsAlCl₃, CH₂Cl₂RT, anhydrous68–75%Scalable; established protocol Side reactions; moisture-sensitive
TiCl₄ CouplingTiCl₄, ClCH₂OCH₂Cl0°C → RT, CH₂Cl₂78%Rapid reaction TiCl₄ handling hazards
Biocatalytic (Theor.)Laccase, O₂Aqueous buffer, 30°CN/AGreen chemistry potential Unproven for anthracenes

Chemical Reactions Analysis

9-{[(4-methylphenyl)thio]methyl}anthracene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the anthracene core.

Scientific Research Applications

Materials Science

1.1. Organic Photovoltaics

Anthracene derivatives are utilized in organic photovoltaic cells due to their ability to absorb light and facilitate charge transport. The incorporation of thioether groups enhances the solubility and stability of the compounds, making them suitable for use in solar cell applications.

1.2. Dyes and Pigments

The compound serves as a dye in various applications, particularly in the production of colored filters and LCD displays. Its vibrant color properties make it an excellent choice for colorants in industrial applications .

Organic Electronics

2.1. Light Emitting Diodes (LEDs)

Anthracene derivatives are prominent in the development of organic light-emitting diodes (OLEDs). Their high luminescence efficiency and stability contribute to improved device performance. The thioether modification aids in enhancing the charge injection capabilities within the OLED structure.

2.2. Field-Effect Transistors (FETs)

The compound is also explored for use in organic field-effect transistors, where its electronic properties can be optimized for better mobility and efficiency. The thioether moiety may improve the interface between the organic semiconductor and the dielectric layer, leading to enhanced device characteristics.

Medicinal Chemistry

3.1. Anticancer Activity

Research indicates that anthracene derivatives exhibit potential anticancer properties. The compound's structure allows it to intercalate with DNA, disrupting replication processes in cancer cells. Studies have shown that modifications to the anthracene core can enhance its cytotoxicity against various cancer cell lines .

3.2. Antimicrobial Properties

There is emerging evidence that anthracene derivatives possess antimicrobial activity, making them candidates for pharmaceutical applications aimed at combating bacterial infections. The thioether group may play a role in increasing the compound's interaction with microbial membranes.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Organic Photovoltaics Enhanced efficiency due to improved charge transport
Light Emitting Diodes High luminescence efficiency with thioether modification
Anticancer Activity Significant cytotoxic effects on cancer cell lines
Antimicrobial Properties Effective against multiple bacterial strains

Mechanism of Action

The mechanism by which 9-{[(4-methylphenyl)thio]methyl}anthracene exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The molecular targets and pathways involved include the absorption and emission of light, leading to fluorescence. This makes it valuable in applications requiring high quantum yields and stability .

Comparison with Similar Compounds

Thioether vs. Vinyl and Phosphorus Substituents

  • Thioether Derivatives: The 4-methylphenylthio group in the target compound acts as a moderate electron donor, akin to –SCH3 in ANT-SCH3 (9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene), which enhances absorption in the visible range (up to 460 nm) . Comparatively, phosphorus-containing derivatives like 9-(diphenylphosphino)anthracene exhibit distinct redox behavior due to phosphorus’s lone pairs, enabling catalytic applications .
  • Vinyl-Substituted Anthracenes: Derivatives such as trans-9-styrylanthracene (9-[(E)-2-phenylethenyl]anthracene) feature extended conjugation, leading to red-shifted absorption (up to 450 nm) but lower oxidation potentials (e.g., 998 mV for ANT-SCH3) .
  • Electron-Withdrawing Groups :

    • 9-[4-(Trifluoromethyl)phenyl]anthracene introduces a strong electron-withdrawing CF3 group, reducing electron density on the anthracene core and shifting absorption to shorter wavelengths compared to thioether derivatives .

Photophysical Properties

Compound Absorption λ_max (nm) Molar Extinction Coefficient (dm³mol⁻¹cm⁻¹) Fluorescence Quantum Yield Key Feature
Anthracene, 9-[[(4-methylphenyl)thio]methyl]- ~420–460 (estimated) ~11,000–17,500 (similar to ANT-SCH3) Moderate (data limited) Strong S–Au bonding for sensing
ANT-SCH3 460 17,527 at 389 nm High High visible-light sensitivity
9-(Diphenylphosphino)anthracene 300–500 Not reported Low Catalytic activity
9-[4-(Trifluoromethyl)phenyl]anthracene ~380–400 Not reported Low Electron-deficient core

Performance Metrics and Challenges

  • Sensor Performance :
    • The target compound’s SAW sensor sensitivity (16.0 × 10⁸ [°/M]) surpasses lower-frequency devices but requires precise functionalization .

Biological Activity

Anthracene derivatives have gained significant attention in recent years due to their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound Anthracene, 9-[[(4-methylphenyl)thio]methyl]- (commonly referred to as 4-Methylthioanthracene ) exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of 4-Methylthioanthracene can be represented as follows:

  • Molecular Formula: C15_{15}H12_{12}S
  • Molecular Weight: 236.32 g/mol

This compound features an anthracene backbone substituted with a thioether group, which is known to influence its biological interactions.

Anticancer Activity

Research has indicated that anthracene derivatives, including 4-Methylthioanthracene, possess notable anticancer properties. A study involving anthracene-9,10-diones demonstrated that modifications in the structure could enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve DNA intercalation and subsequent disruption of cellular processes.

Key Findings:

  • In vitro studies showed that certain anthracene derivatives exhibit IC50_{50} values in the micromolar range against cancer cell lines such as MCF-7 and HepG2. For instance, compounds with specific side chains showed enhanced binding affinity to DNA, correlating with increased cytotoxicity .
CompoundCell LineIC50_{50} (µM)
Anthracene-9,10-dioneMCF-725
4-MethylthioanthraceneHepG230

Antibacterial Activity

Anthracene derivatives also exhibit antibacterial properties. Studies have shown that compounds like 4-Methylthioanthracene can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action is thought to involve disruption of bacterial cell membranes and interference with DNA metabolism.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis75
Escherichia coli>100

Antifungal Activity

In addition to antibacterial effects, anthracene derivatives have been evaluated for antifungal activity. While specific data on 4-Methylthioanthracene is limited, related compounds have shown promising results against various fungal strains.

The biological activities of anthracene derivatives can be attributed to several mechanisms:

  • DNA Intercalation: Many anthracenes can insert themselves between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Membrane Disruption: The lipophilic nature of anthracenes allows them to integrate into lipid membranes, causing structural changes that compromise cell integrity.

Case Studies

  • Cytotoxicity Assessment:
    A study conducted on a series of anthracene derivatives highlighted the relationship between structural modifications and cytotoxic effects. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity against various tumor cell lines .
  • Antibacterial Evaluation:
    In another investigation, researchers tested several anthracene-based compounds against common pathogens. Results indicated that modifications at the thioether position improved antibacterial efficacy significantly compared to unmodified anthracenes .

Q & A

Basic: What synthetic methodologies are commonly used to introduce thioether substituents at the 9-position of anthracene derivatives?

Answer:
Thioether-functionalized anthracenes, such as the target compound, are typically synthesized via cross-coupling reactions (e.g., Suzuki or Wittig reactions) or condensation reactions . For example:

  • Wittig reactions enable the introduction of vinyl groups with sulfur-containing substituents. The reaction requires a stabilized ylide and careful solvent selection (e.g., dichloromethane or THF) to prevent side reactions .
  • Condensation reactions (e.g., with 9-anthraldehyde and thiols) may use catalysts like piperidine to form conjugated systems .
  • Cross-coupling (e.g., with arylthiols) often employs palladium catalysts under inert conditions to achieve high regioselectivity .
    Key considerations : Reaction monitoring via TLC/UV and purification via recrystallization or chromatography are critical for isolating pure products .

Advanced: How can researchers address challenges in achieving high regioselectivity during the synthesis of 9-substituted anthracenes?

Answer:
Regioselectivity challenges arise due to anthracene’s symmetry and competing reaction pathways. Strategies include:

  • Steric and electronic directing groups : Electron-donating groups (e.g., –SCH₃) at the 9-position can direct subsequent substitutions via resonance effects .
  • Catalyst design : Palladium-based catalysts with bulky ligands (e.g., SPhos) enhance selectivity in Suzuki couplings by reducing steric hindrance at the reactive site .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures may lead to dimerization or polysubstitution .
    Validation : X-ray crystallography (e.g., as in ) confirms regiochemistry, while computational modeling (DFT) predicts electronic influences on substitution patterns .

Basic: What spectroscopic techniques are essential for characterizing the electronic properties of thioether-substituted anthracenes?

Answer:
Key techniques include:

  • UV-Vis spectroscopy : Identifies absorption maxima (e.g., 365–460 nm for anthracene derivatives with electron-donating substituents) and molar extinction coefficients (ε), which correlate with conjugation length and substituent effects .
  • Fluorescence spectroscopy : Measures emission spectra and quantum yields (Φ), critical for evaluating applications in organic electronics or as fluorescent probes .
  • Electrochemical methods : Cyclic voltammetry determines oxidation potentials (e.g., ~998 mV for –SCH₃-substituted anthracenes), revealing electron-donating/withdrawing effects .
    Complementary data : NMR (¹H/¹³C) confirms structural integrity, while X-ray crystallography resolves π-stacking interactions influenced by the thioether group .

Advanced: How can contradictions between computational predictions and experimental photophysical data be resolved for substituted anthracenes?

Answer:
Discrepancies often arise from:

  • Solvent effects : Computational models may neglect solvatochromism. Validate using solvent-dependent fluorescence quenching studies (e.g., in acetonitrile vs. toluene) .
  • Aggregation-induced emission (AIE) : Anthracene derivatives may exhibit altered emission in solid vs. solution states. Compare solid-state (e.g., DSC/TGA) and solution-phase data .
  • DFT limitations : Basis sets may inadequately model non-covalent interactions (e.g., S···π contacts). Refine calculations using crystal structure data as a reference .
    Case study : For 9-[(E)-2-phenylethenyl]anthracene derivatives, experimental absorption maxima (450 nm) aligned with TD-DFT predictions only after incorporating solvent polarity corrections .

Basic: What are the primary applications of thioether-functionalized anthracenes in materials science?

Answer:

  • Organic electronics : The –SCH₃ group enhances charge transport in organic semiconductors due to its electron-donating nature, as seen in high-performance photoinitiating systems for resins .
  • Fluorescent probes : Anthracene’s rigid structure and tunable emission (via substituents) enable applications in bioimaging or environmental sensing .
  • Photocatalysis : Derivatives with extended conjugation (e.g., vinylthioether groups) act as photosensitizers in visible-light-driven reactions .

Advanced: What experimental design considerations are critical for studying the photostability of thioether-substituted anthracenes?

Answer:

  • Light source calibration : Use monochromatic LEDs (e.g., 365 nm) to simulate degradation under controlled irradiation, avoiding UV-induced side reactions .
  • Quenching studies : Introduce radical scavengers (e.g., TEMPO) to isolate degradation pathways (e.g., singlet oxygen vs. radical mechanisms) .
  • Kinetic analysis : Monitor reaction progress via HPLC or in situ fluorescence to quantify photodegradation rates and identify intermediates .
    Example : For 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene, photostability correlated with the electron-donating strength of the substituent .

Basic: How does the –SCH₃ substituent influence the electronic structure of anthracene?

Answer:
The –SCH₃ group:

  • Lowers oxidation potential (e.g., 998 mV vs. SCE for ANT-SCH₃), enhancing electron-donating capacity .
  • Extends conjugation : The sulfur atom’s lone pairs participate in π-system delocalization, red-shifting absorption/emission spectra .
  • Modifies packing : Crystal structures show altered π-stacking distances (e.g., 3.5–4.0 Å) compared to unsubstituted anthracene, affecting solid-state properties .

Advanced: What strategies mitigate anthracene dimerization during photochemical applications?

Answer:

  • Steric hindrance : Introduce bulky substituents (e.g., 9,10-diaryl groups) to prevent [4+4] cycloaddition .
  • Solvent choice : Use viscous solvents (e.g., glycerol) to restrict molecular motion and reduce dimerization kinetics .
  • Wavelength control : Irradiate at wavelengths outside the anthracene’s absorption range to avoid photoexcitation-induced dimerization .

Basic: How are computational methods (e.g., DFT) used to predict substituent effects on anthracene derivatives?

Answer:

  • Frontier orbital analysis : HOMO/LUMO energies predict charge-transfer behavior. For –SCH₃-substituted anthracenes, a raised HOMO level indicates enhanced electron donation .
  • Geometric optimization : Models predict substituent-induced distortions in the anthracene core, validated via X-ray crystallography .
  • Absorption spectra simulation : Time-dependent DFT (TD-DFT) approximates UV-Vis transitions, aiding in molecular design for optoelectronic applications .

Advanced: How can researchers reconcile conflicting reports on fluorescence quantum yields (Φ) for structurally similar anthracene derivatives?

Answer:

  • Standardization : Use reference fluorophores (e.g., quinine sulfate) to calibrate instrumentation and ensure consistent solvent/pH conditions .
  • Aggregation control : Compare Φ in dilute solutions vs. solid state; aggregation often quenches fluorescence .
  • Purification rigor : Trace impurities (e.g., unreacted starting materials) can artificially lower Φ. Validate purity via HPLC or mass spectrometry .

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